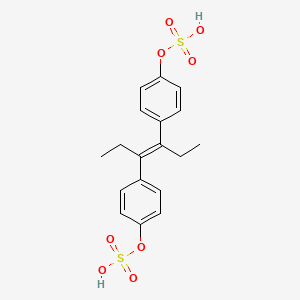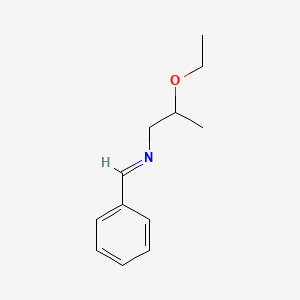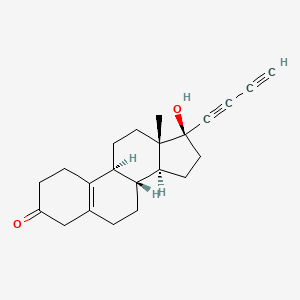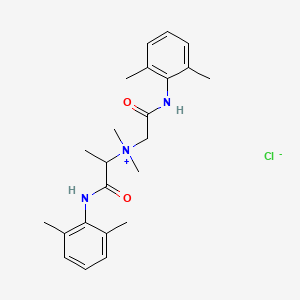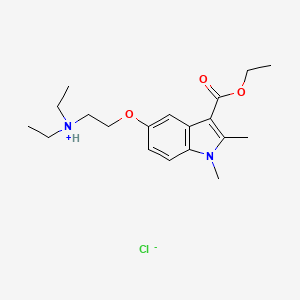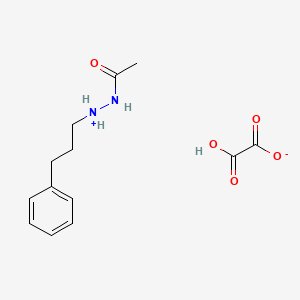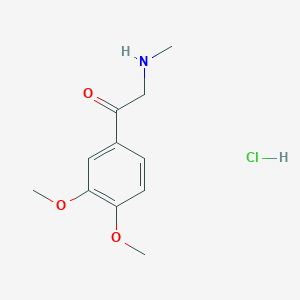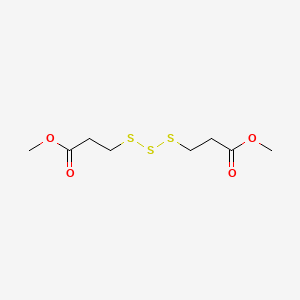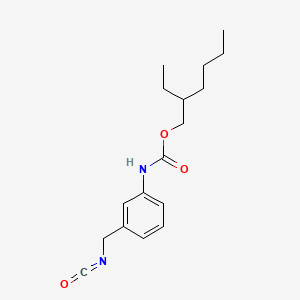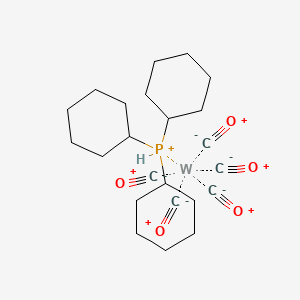
Tungsten,pentacarbonyl(tricyclohexylphosphine)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tungsten,pentacarbonyl(tricyclohexylphosphine)- is a complex organometallic compound with the molecular formula C23H33O5PW and a molecular weight of 604.32 . This compound is known for its unique structure, which includes a tungsten center coordinated to five carbonyl groups and one tricyclohexylphosphine ligand. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tungsten,pentacarbonyl(tricyclohexylphosphine)- typically involves the reaction of tungsten hexacarbonyl (W(CO)6) with tricyclohexylphosphine (PCy3) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:
W(CO)6+PCy3→W(CO)5(PCy3)+CO
The reaction is typically conducted in a solvent such as toluene or hexane, and the mixture is heated to facilitate the substitution of one carbonyl group by the tricyclohexylphosphine ligand .
Industrial Production Methods
Industrial production methods for Tungsten,pentacarbonyl(tricyclohexylphosphine)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reaction between tungsten hexacarbonyl and tricyclohexylphosphine, with careful control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Tungsten,pentacarbonyl(tricyclohexylphosphine)- undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl ligands can be substituted by other ligands, such as phosphines, isocyanides, or alkenes.
Oxidation and Reduction Reactions: The tungsten center can undergo oxidation or reduction, leading to changes in the oxidation state of the metal.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Common reagents used in reactions with Tungsten,pentacarbonyl(tricyclohexylphosphine)- include phosphines, isocyanides, and alkenes. Reactions are typically carried out under inert atmospheres to prevent oxidation, and solvents such as toluene or hexane are commonly used .
Major Products
The major products formed from reactions involving Tungsten,pentacarbonyl(tricyclohexylphosphine)- depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various tungsten complexes with different ligands, while cycloaddition reactions can produce complex ring structures .
Wissenschaftliche Forschungsanwendungen
Tungsten,pentacarbonyl(tricyclohexylphosphine)- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and polymerization.
Biology: Investigated for its potential use in biological imaging and as a probe for studying enzyme activity.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of Tungsten,pentacarbonyl(tricyclohexylphosphine)- involves the coordination of the tungsten center to various ligands, which can influence the reactivity and properties of the compound. The tricyclohexylphosphine ligand provides steric and electronic effects that can modulate the reactivity of the tungsten center. The compound can interact with various molecular targets and pathways, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Tungsten,pentacarbonyl(tricyclohexylphosphine)- include other tungsten carbonyl complexes, such as:
- Tungsten hexacarbonyl (W(CO)6)
- Tungsten tetracarbonyl (W(CO)4)
- Tungsten pentacarbonyl-N-pentylisonitrile (W(CO)5CN(CH2)4CH3)
Uniqueness
Tungsten,pentacarbonyl(tricyclohexylphosphine)- is unique due to the presence of the tricyclohexylphosphine ligand, which provides distinct steric and electronic properties compared to other tungsten carbonyl complexes. This uniqueness can influence the compound’s reactivity and applications in various fields .
Eigenschaften
CAS-Nummer |
18474-91-4 |
|---|---|
Molekularformel |
C23H34O5PW+ |
Molekulargewicht |
605.3 g/mol |
IUPAC-Name |
carbon monoxide;tricyclohexylphosphanium;tungsten |
InChI |
InChI=1S/C18H33P.5CO.W/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;5*1-2;/h16-18H,1-15H2;;;;;;/p+1 |
InChI-Schlüssel |
ZTBKFXWIIQUOAW-UHFFFAOYSA-O |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.[W] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


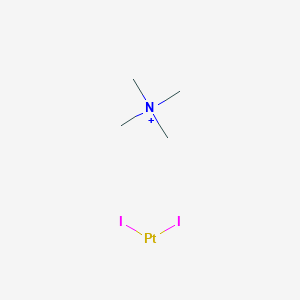

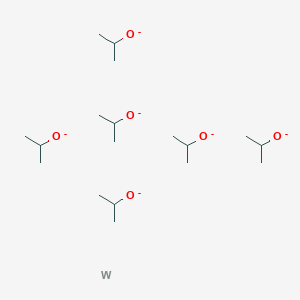

![5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide](/img/structure/B13736136.png)
